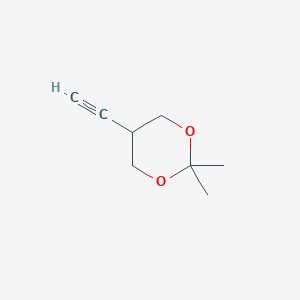

5-Ethynyl-2,2-dimethyl-1,3-dioxane

Descripción general

Descripción

“5,5-Dimethyl-1,3-dioxane” and “2-Ethyl-5,5-dimethyl-1,3-dioxane” are organic compounds . The latter has a molecular formula of C8H16O2, an average mass of 144.211 Da, and a monoisotopic mass of 144.115036 Da .

Synthesis Analysis

The synthesis of “5,5-Dimethyl-1,3-dioxane” derivatives has been reported in the literature . For instance, “5,5-Dimethyl-1,3-dioxane-2-ethanol” can be synthesized through the reaction of epichlorohydrin and isopropanol .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-5,5-dimethyl-1,3-dioxane” includes a dioxane ring with two methyl groups and one ethyl group attached .

Chemical Reactions Analysis

“5,5-Dimethyl-1,3-dioxane” derivatives exhibit interesting chemical properties. For example, a derivative containing 2,2-dimethyl-1,3-dioxane-4,6-dione exhibits aggregation-induced emission properties due to its highly twisted conformation .

Physical And Chemical Properties Analysis

“2-Ethyl-5,5-dimethyl-1,3-dioxane” has a density of 0.88, a boiling point of 154℃, and a flash point of 50° (122°F) .

Aplicaciones Científicas De Investigación

Conformational Analysis and Chemical Properties :

- 5,5-Disubstituted 2,2-dimethyl-1,3-dioxanes, a category that includes compounds like 5-Ethynyl-2,2-dimethyl-1,3-dioxane, predominantly exist in a chair conformation. The orientation of substituents, such as nitrogen-containing groups, influences this conformation (Kraiz, 1985).

- The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane have been studied, providing insights into their three-dimensional configurations (Coppernolle et al., 2010).

Synthesis and Reactivity :

- Selective hydrogenation of the exocyclic double bond in certain 2,2-dimethyl-1,3-dioxane derivatives has been achieved, leading to products with specific configurations (Krapivin et al., 1989).

- Synthesis methods for various 2,2-dimethyl-1,3-dioxane derivatives, including steps and yields, have been detailed, demonstrating the compound's versatility in organic synthesis (Pei, 2001).

Application in Molecular Studies :

- Certain 2,2-dimethyl-1,3-dioxane derivatives exhibit DPPH radical scavenging activity and cytotoxicity, which are important properties in pharmaceutical research (Kumar et al., 2014).

- The stereostructure of 2-ethynyl-substituted 2,4,4-trimethyl-1,3-dioxanes, closely related to this compound, has been analyzed. This provides insights into the spatial arrangement of atoms and their impact on chemical properties (Kosulina et al., 1998).

Safety and Hazards

While specific safety and hazard information for “5-Ethynyl-2,2-dimethyl-1,3-dioxane” is not available, it’s important to handle all chemicals with care. For example, “5,5-Dimethyl-1,3-dioxane-2-ethanol” is an organic compound that can cause irritation to the eyes and skin. It’s recommended to avoid skin and eye contact, wear protective gloves and eyewear when necessary, and store and handle it away from open flames and heat sources .

Mecanismo De Acción

Biochemical Pathways

It’s known that derivatives of 2,2-dimethyl-1,3-dioxanes exist in the chair conformation with primarily an axial orientation of the nitrogen-containing substituent .

Pharmacokinetics

Similar compounds like 5,5-dimethyl-1,3-dioxane-2-ethanol have a density of 1031g/mL at 25°C, a boiling point of 55-63 °C (Press: 01 Torr), and a vapor pressure of 00155mmHg at 25°C . These properties could potentially impact the bioavailability of 5-Ethynyl-2,2-dimethyl-1,3-dioxane.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Propiedades

IUPAC Name |

5-ethynyl-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-7-5-9-8(2,3)10-6-7/h1,7H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJQUDFBFGZFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-2-nitrovinyl]sulfonylbenzene](/img/structure/B3183635.png)

![ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate](/img/structure/B3183650.png)

![Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B3183686.png)

![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[[3-[4-[2-(4-hydroxy-3-iodophenyl)ethylamino]-4-oxobutoxy]-4,5-dimethoxyphenyl]methyl]-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid](/img/structure/B3183734.png)